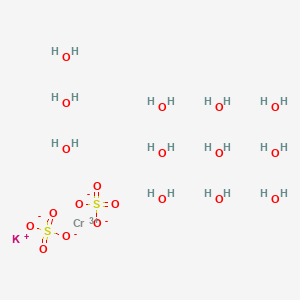Chromium potassium sulfate dodecahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Reagent
Chromium(III) potassium sulfate dodecahydrate, also known as chrome alum, finds use as an analytical reagent in various scientific research applications. Its hygroscopic nature (readily absorbs moisture) makes it useful for drying gases. Additionally, it acts as a precipitating agent for certain cations, including barium, lead, and mercury, allowing their separation and identification in various analytical techniques like gravimetric analysis and precipitation reactions [].
Synthesis of Materials
Researchers utilize chromium(III) potassium sulfate dodecahydrate as a starting material for the synthesis of various materials with potential applications in diverse fields.
- Catalyst Synthesis: It serves as a precursor for chromium-containing catalysts used in organic reactions like olefin metathesis, a process for rearranging carbon-carbon double bonds in organic molecules [].
- Nanoparticle Synthesis: Studies have explored its use in the synthesis of quasi-monodisperse spherical core-shell particles composed of chromium and chromium oxide (Cr/α-Cr2O3). These particles hold promise as solar absorbers for efficient solar energy conversion.
Other Research Applications
Beyond the aforementioned applications, chromium(III) potassium sulfate dodecahydrate appears in various scientific research settings:
Chromium potassium sulfate dodecahydrate, also known as chromium(III) potassium sulfate dodecahydrate, is a chemical compound with the formula and a molecular weight of approximately 499.41 g/mol. This compound typically appears as violet-red to black crystals, which can dissolve in water to yield a green solution . It is classified under the CAS number 7788-99-0 and has various synonyms including chrome alum and potassium chromium alum .
This compound is primarily used in several industrial applications, including leather tanning, photographic film hardening, and as a mordant in dyeing processes. Additionally, it serves as an analytical reagent and food additive . The solubility of chromium potassium sulfate dodecahydrate in water is significant, with approximately 250 g dissolving per liter at room temperature .
In acidic environments, it can release chromium ions which may further participate in redox reactions. The reduction of chromium(III) to chromium(II) can be facilitated by various reducing agents, leading to different applications in catalysis and materials science.
Chromium potassium sulfate dodecahydrate can be synthesized through several methods:
- Neutralization Method: Mixing solutions of potassium sulfate and chromium(III) sulfate under controlled conditions allows for the crystallization of the compound.
- Evaporation Method: Concentrating a solution containing chromium salts and potassium salts through evaporation can yield this compound as crystals.
- Precipitation Method: By adding a soluble sulfate source to a solution containing chromium ions, precipitation can occur, followed by recrystallization from water.
Chromium potassium sulfate dodecahydrate has several important applications:
- Leather Tanning: It is widely used in the leather industry for tanning hides due to its ability to bind with proteins.
- Photographic Film Hardener: This compound acts as a hardener for photographic films, enhancing their durability.
- Dyeing and Printing: As a mordant, it improves dye uptake on fabrics.
- Analytical Chemistry: It serves as an analytical reagent for various chemical analyses.
- Food Industry: Used as a food additive for its preservative qualities .
Interaction studies involving chromium potassium sulfate dodecahydrate focus on its behavior in biological systems and environmental contexts. Research indicates that this compound may interact with biomolecules such as proteins and nucleic acids, potentially influencing metabolic pathways. Its interactions with other metal ions have also been studied for applications in catalysis and material science .
Toxicological studies emphasize the need for caution due to potential adverse effects associated with high levels of chromium exposure, particularly concerning carcinogenicity linked to hexavalent chromium species formed under certain conditions .
Chromium potassium sulfate dodecahydrate shares similarities with other metal sulfates and aluminates but has unique properties that distinguish it:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Aluminum potassium sulfate dodecahydrate | Commonly used as a coagulant in water treatment | |
| Iron(III) potassium sulfate dodecahydrate | Used in dyeing processes; different metal center | |
| Nickel(II) sulfate hexahydrate | Different hydration state; used in electroplating |
Chromium potassium sulfate dodecahydrate is unique due to its specific coordination chemistry involving chromium(III), which imparts distinct properties useful for various industrial applications not shared by the other compounds listed above.
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








